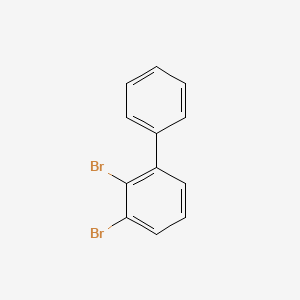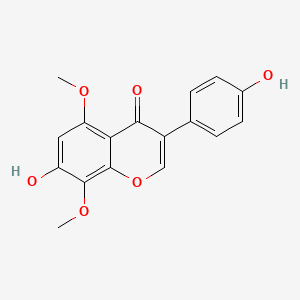
2,3-Dibromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromobiphenyl is a polybrominated biphenyl (PBB), a class of organic compounds where two bromine atoms are attached to a biphenyl structure. These compounds are known for their use as flame retardants and have been added to various products like plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of PBBs has been restricted or banned in many regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction typically takes place in a solvent like benzene or carbon tetrachloride, and the temperature is maintained to control the reaction rate and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where biphenyl is exposed to bromine vapor in a controlled environment. This method ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The biphenyl structure can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Biphenyl carboxylic acids or quinones.
Reduction Products: Reduced biphenyls with fewer bromine atoms.
Aplicaciones Científicas De Investigación
2,3-Dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the development of flame retardants and other materials with enhanced fire resistance.
Mecanismo De Acción
The mechanism by which 2,3-Dibromobiphenyl exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes like CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects due to the formation of reactive intermediates .
Similar Compounds:
- 2,2’-Dibromobiphenyl
- 2,4-Dibromobiphenyl
- 3,3’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
Comparison: this compound is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it may exhibit different binding affinities to receptors and enzymes, leading to distinct biological effects and applications .
Propiedades
| 115245-06-2 | |
Fórmula molecular |
C12H8Br2 |
Peso molecular |
312.00 g/mol |
Nombre IUPAC |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)

